2-Aminothiazole-4-carbonitrile
Overview
Description
2-Aminothiazoles are a significant class of organic medicinal compounds utilized as starting material for the synthesis of diverse range of heterocyclic analogues . They have promising therapeutic roles as antibacterial, antifungal, anti-HIV, antioxidant, antitumor, anthelmintic, anti-inflammatory, and analgesic agents .
Synthesis Analysis
2-Aminothiazoles are synthesized and characterized by FTIR and NMR . They are used as starting material for the synthesis of diverse range of heterocyclic analogues .Molecular Structure Analysis
The molecular structure of 2-Aminothiazole-4-carbonitrile is characterized by the presence of a thiazole ring, which is a five-membered ring containing nitrogen and sulfur atoms .Chemical Reactions Analysis
2-Aminothiazoles are used in various chemical reactions. For instance, they are used in Ulmann coupling with 2-chlorobenzoic acids mediated by ultrasonic irradiation .Scientific Research Applications
Nucleophilicity and Reactivity
2-Aminothiazole-4-carbonitrile has been studied for its nucleophilic properties, particularly in reactions with superelectrophilic 4,6-dinitrobenzofuroxan (DNBF). This research demonstrated the preference of 2-aminothiazoles to behave as carbon rather than nitrogen nucleophiles, with their carbon nucleophilicity being comparable to that of N-methylindole and indole. This property is significant in understanding the reactivity and potential applications of 2-aminothiazole derivatives in organic synthesis (Forlani et al., 2006).
Synthesis of Derivatives
2-Aminothiazole-4-carbonitrile serves as a versatile intermediate in the synthesis of various compounds. For instance, the preparation of 4-substituted-2-aminothiazoles through Suzuki coupling has been reported, highlighting its role in medicinal chemistry and drug discovery (Havel et al., 2018). Additionally, its incorporation into azo dyes with potential antimicrobial and antimycobacterial activities has been explored, showcasing its utility in developing novel bioactive compounds (Ravi et al., 2020).
Novel Synthesis Techniques
Innovative synthesis methods using 2-aminothiazole-4-carbonitrile have been developed. For example, a one-pot multicomponent domino synthesis of 4-aminothiazole-2(3H)-thiones has been reported, illustrating the efficiency and versatility of this compound in synthetic chemistry (Hajibabaei & Zali-Boeini, 2014).
Therapeutic Applications
The 2-aminothiazole core, including 2-aminothiazole-4-carbonitrile, has been identified for its potential in various therapeutic areas. New 2-aminothiazoles have shown promise in anticancer, antitumor, antidiabetic, and anticonvulsant activities, indicating its significant role in medicinal chemistry (Das et al., 2016).
Biological Activities
The aminothiazole nucleus and its derivatives, including 2-aminothiazole-4-carbonitrile, are essential for synthesizing various biologically active molecules. These compounds have applications in creating sulfur drugs, biocides, fungicides, dyes, and chemical reaction accelerators. They also play a role as intermediates in synthesizing antibiotics and corrosion inhibitors (Khalifa, 2018).
Safety And Hazards
properties
IUPAC Name |
2-amino-1,3-thiazole-4-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3N3S/c5-1-3-2-8-4(6)7-3/h2H,(H2,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWADAVLEEDKKHR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(S1)N)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80408166 | |
Record name | 2-Amino-4-cyanothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80408166 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Aminothiazole-4-carbonitrile | |
CAS RN |
98027-21-5 | |
Record name | 2-Amino-4-cyanothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80408166 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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